molecular formula C19H20O2 B6356379 (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 1175820-30-0

(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No. B6356379
CAS RN: 1175820-30-0
M. Wt: 280.4 g/mol
InChI Key: KLUWCSKFUAHWPA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-MEPE, is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide range of potential uses, and has been studied in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its effects on cell growth, apoptosis, and cell death. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied for its potential as an anti-cancer agent, as an antioxidant, and as a neuroprotective agent.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play an important role in inflammation and pain. By inhibiting the activity of COX-2, (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied for its effects on cell growth, apoptosis, and cell death. In studies, it has been shown to inhibit cell growth and induce apoptosis in a variety of cell types, including breast cancer cells, colorectal cancer cells, and prostate cancer cells. Additionally, (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been shown to have anti-inflammatory and antioxidant effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. It is a highly versatile compound, with a wide range of potential uses, and it is relatively easy to synthesize. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects on cell growth and apoptosis are not fully understood, making it difficult to predict the outcome of experiments.

Future Directions

There are a number of potential future directions for the use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in scientific research. One potential direction is the development of new derivatives of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one that have improved solubility in aqueous solutions. Additionally, further research could be conducted to better understand the effects of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one on cell growth and apoptosis. Finally, further research could be conducted to explore the potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in the fields of biochemistry, physiology, and pharmacology.

Synthesis Methods

(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethylphenylacetic acid with ethyl 2-ethoxyacetate in the presence of a base, such as sodium hydroxide, to form the intermediate compound, 2-ethoxy-3,4-dimethylphenylacetic acid. This intermediate is then reacted with prop-2-en-1-one in the presence of a base, such as sodium hydroxide, to form (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one.

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)11-12-18(20)17-10-9-14(2)15(3)13-17/h5-13H,4H2,1-3H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUWCSKFUAHWPA-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

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